N'~1~,N'~4~-bis[(3Z)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]butanedihydrazide
Description
N'~1~,N'~4~-Bis[(3Z)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]butanedihydrazide is a bis-hydrazide derivative featuring two 5-methoxy-substituted isatin (indole-2,3-dione) moieties linked via a butanedihydrazide spacer. The (3Z) configuration indicates the syn orientation of the hydrazone double bond relative to the indole ring. This compound belongs to a class of isatin-based hydrazones, which are widely studied for their antimicrobial, antitumor, and corrosion inhibition properties .
Properties
Molecular Formula |
C22H20N6O6 |
|---|---|
Molecular Weight |
464.4 g/mol |
IUPAC Name |
N,N'-bis[(2-hydroxy-5-methoxy-1H-indol-3-yl)imino]butanediamide |
InChI |
InChI=1S/C22H20N6O6/c1-33-11-3-5-15-13(9-11)19(21(31)23-15)27-25-17(29)7-8-18(30)26-28-20-14-10-12(34-2)4-6-16(14)24-22(20)32/h3-6,9-10,23-24,31-32H,7-8H2,1-2H3 |
InChI Key |
JOKIXIAXKKCCLU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=C2N=NC(=O)CCC(=O)N=NC3=C(NC4=C3C=C(C=C4)OC)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~,N’~4~-bis[(3Z)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]butanedihydrazide typically involves the condensation of 5-methoxy-2-oxoindoline-3-carbaldehyde with butanedihydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the condensation process. The reaction mixture is then heated to reflux for several hours, followed by cooling and filtration to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Additionally, industrial production would likely incorporate advanced purification techniques, such as recrystallization or chromatography, to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N’~1~,N’~4~-bis[(3Z)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]butanedihydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often require the presence of a strong base or acid as a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
N’~1~,N’~4~-bis[(3Z)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]butanedihydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N’~1~,N’~4~-bis[(3Z)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]butanedihydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Key Structural Features :
- Butanedihydrazide Linker : A four-carbon chain provides moderate flexibility, balancing molecular rigidity and conformational adaptability for target binding .
- Hydrazone Bonds : The (3Z) configuration stabilizes the planar geometry, facilitating π-π stacking and hydrogen bonding in crystal lattices or biological interactions .
Physical Properties : Based on similar compounds (e.g., 5e in and j in ), the target compound is expected to exhibit:
Comparison with Similar Compounds
Substituent Effects on the Isatin Ring
Variations in substituents significantly influence physicochemical and biological properties:
Observations :
Linker Length and Flexibility
The butanedihydrazide linker (four carbons) contrasts with shorter or longer spacers in analogs:
Impact :
- Longer linkers (e.g., decanedihydrazide) may lower thermal stability (melting point ~266°C vs. >300°C for the target) but improve solubility in non-polar environments .
Stereochemical Considerations
The (3Z) configuration in the target compound is conserved across most analogs, but mixed E/Z configurations (e.g., ) introduce steric and electronic variations:
Antimicrobial Activity
The target compound’s 5-methoxy groups are less electronegative than halogens but may reduce off-target effects. For example:
Antitubercular Potential
Compounds like N′-[(3Z)-5-Fluoro-2-oxo...carbohydrazide (5d) inhibit Mycobacterium tuberculosis (MIC: 10–20 µg/mL) by targeting enoyl-ACP reductase . The target compound’s methoxy groups may modulate lipid bilayer penetration, though direct data are needed.
Corrosion Inhibition
The target compound’s conjugated system could enhance this property .
Biological Activity
N'~1~,N'~4~-bis[(3Z)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]butanedihydrazide is a complex organic compound notable for its potential biological activities. Its structure features two indole derivatives linked by a butanedihydrazide chain, which contributes to its unique chemical properties and biological functions.
- Molecular Formula : C28H32N6O6
- Molecular Weight : 548.6 g/mol
- Structural Features : The compound includes methoxy and hydrazide functional groups, which are significant for its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step reactions that require optimization of conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.
Research indicates that the compound exhibits various biological activities due to its structural characteristics. The presence of functional groups allows it to interact with biological molecules, potentially leading to effects such as:
- Antioxidant Activity : Similar compounds have demonstrated the ability to scavenge free radicals, suggesting potential protective effects against oxidative stress.
- Anticancer Properties : Some indole derivatives are known for their cytotoxic effects on cancer cells, indicating that this compound may possess similar properties.
Anticancer Activity
A study investigated the anticancer potential of related indole derivatives, highlighting their ability to induce apoptosis in various cancer cell lines. This compound could exhibit similar mechanisms due to its structural resemblance to these compounds.
Antimicrobial Activity
Another area of interest is the antimicrobial activity of indole derivatives. Research has shown that certain derivatives can inhibit bacterial growth. The hydrazide moiety in this compound may enhance its interaction with microbial targets.
Comparative Analysis with Similar Compounds
To further understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Structure | Key Features |
|---|---|---|
| N'~1~,N'~10~-bis[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol]isophthalohydrazide | C24H14N8O8 | Contains nitro groups; potential for enhanced reactivity. |
| N'-[(3Z)-1-Benzyl-6-methoxy-2-oxo-1,2-dihydro-3H-indol]benzohydrazide | C23H19N3O3 | Benzyl substitution increases lipophilicity; may alter bioavailability. |
| N'-[(3Z)-5-methyl -2 -oxo -1 , 2 -dihydro -3 H -indol - 3 -ylidene]hydrazinecarboxamide | C18H18N4O2 | Methyl group alters electronic properties; different biological profile expected. |
The unique combination of the butanedihydrazide linker and specific substituents on the indole moieties distinguishes this compound from others in terms of potential biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
